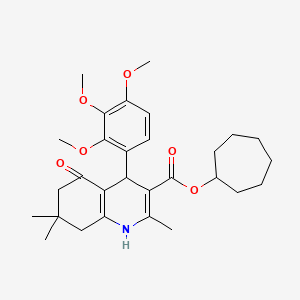![molecular formula C12H13N3O4 B5215337 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5215337.png)
4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone, also known as NQO1, is a quinone compound that has gained attention in scientific research due to its potential therapeutic applications. NQO1 has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. In
Wissenschaftliche Forschungsanwendungen
4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity by inducing cell death in cancer cells and inhibiting tumor growth. 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been found to have antioxidant activity by scavenging free radicals and protecting cells from oxidative damage.
Wirkmechanismus
The mechanism of action of 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone is complex and involves multiple pathways. One of the primary mechanisms of action is the activation of the Nrf2 pathway, which is responsible for regulating the expression of antioxidant and detoxification enzymes. 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has also been found to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which contribute to oxidative stress and cellular damage.
Biochemical and Physiological Effects:
4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and lipid peroxidation products in cells, which can help to prevent oxidative damage. 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has also been found to modulate the activity of certain enzymes involved in cellular metabolism, such as glucose-6-phosphate dehydrogenase and lactate dehydrogenase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone in lab experiments is its well-characterized biological activity. 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been extensively studied and its mechanisms of action are well understood, which makes it a useful tool for investigating cellular processes. However, one of the limitations of using 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone is its potential toxicity. High concentrations of 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone can be cytotoxic and may cause cell death, which can complicate experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone. One area of interest is the development of 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone-based therapies for cancer. 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to have anticancer activity, and further research could lead to the development of novel cancer treatments. Another area of interest is the role of 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone in aging and age-related diseases. 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in preventing age-related cellular damage. Additionally, research on the potential toxicity of 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone could help to identify safe therapeutic doses and minimize the risk of adverse effects.
Synthesemethoden
The synthesis method of 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone involves the reaction of 2-methyl-3-nitrobenzoic acid with ethylenediamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with sodium hydroxide to form 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone. The purity of the compound can be improved through recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
4-(2-hydroxyethylamino)-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-14-9-5-3-2-4-8(9)10(13-6-7-16)11(12(14)17)15(18)19/h2-5,13,16H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQINBIHGMIVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-hydroxyethyl)amino]-1-methyl-3-nitroquinolin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-N'-[(3-methyl-3-oxetanyl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5215266.png)
![1-(3-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5215268.png)
![8-chloro-2-(1H-tetrazol-5-ylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5215280.png)
![N-(2-chlorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5215284.png)




![ethyl 4-[(2-bromobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5215312.png)
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5215316.png)
![N-benzyl-N-methyl-3-({[2-(1,3-thiazol-4-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5215326.png)
![N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B5215329.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5215339.png)
![4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine](/img/structure/B5215345.png)